molecular formula C8H5FO2 B1316522 5-fluorobenzofuran-3(2H)-one CAS No. 60770-49-2

5-fluorobenzofuran-3(2H)-one

Cat. No. B1316522
CAS RN: 60770-49-2
M. Wt: 152.12 g/mol
InChI Key: AOFLDWWKVCKMDV-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-3(2H)-one is a heterocyclic organic compound with the molecular formula C8H5FO2 . It has a molecular weight of 152.12 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-fluorobenzofuran-3(2H)-one is 1S/C8H5FO2/c9-5-1-2-8-6 (3-5)7 (10)4-11-8/h1-4,10H . The key for this compound is AVEDWWOETFRMOC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Fluorobenzofuran-3(2H)-one is a solid at room temperature . It has a molecular weight of 152.12 .

Scientific Research Applications

Reactivity and Stereoselectivity in Diels–Alder Reactions

5-Fluorobenzofuran-3(2H)-one and its fluorinated derivatives have been studied for their reactivity in Diels–Alder reactions. These compounds show varied reactivity, regioselectivity, and diastereoselectivity in [4+2] cycloadditions, which are influenced by factors like the number of fluorine atoms and alkyl substituents. Such reactions have implications in synthetic organic chemistry (Hajduch et al., 2007).

Synthesis and Characterization of Derivatives

The compound has been used in the synthesis of new molecules like 2-(5-fluorouracil-1-yl-acetamido) acetic acid. This process involves liquid coupling reactions and the structures are confirmed using various spectroscopic techniques. These synthetic pathways are significant in developing new pharmaceutical compounds (Xiong Jing, 2010).

Antimicrobial Agent Design

5-Fluorouracil-derived benzimidazoles, which include 5-fluorobenzofuran-3(2H)-one derivatives, have been synthesized and evaluated as antimicrobial agents. These compounds have shown potential against various bacterial and fungal strains, indicating their utility in developing new antimicrobial therapies (Fang et al., 2016).

Drug Stability and Cocrystals Formation

The compound has been studied in the context of drug stability, particularly in the formation of cocrystals/salts with other substances. This research is focused on improving the stability of drugs like flucytosine, a notable antifungal medication. The study of these cocrystals under varying humidity conditions provides insights into drug formulation and storage (Nechipadappu et al., 2018).

Guanine-Mimetic Library Synthesis

5-Fluoro-2-nitrobenzoic acid, a related compound to 5-fluorobenzofuran-3(2H)-one, has been synthesized and utilized in the development of a guanine-mimetic library. This library is crucial for biological and medicinal chemistry research, offering insights into nucleotide interactions and drug design (Miller & Mitchison, 2004).

Antitumor Activity in Benzothiazoles

The synthesis of fluorinated benzothiazoles, including compounds related to 5-fluorobenzofuran-3(2H)-one, has been explored for their potential antitumor properties. These compounds exhibit significant cytotoxicity against certain human breast cell lines, highlighting their potential in cancer research and therapy (Hutchinson et al., 2001).

Mechanisms of Action in Cancer Treatment

Studies on 5-fluorouracil, a compound closely related to 5-fluorobenzofuran-3(2H)-one, have provided insights into its mechanisms of action in cancer treatment. Understanding these mechanisms helps in developing strategies to enhance its anticancer activity and overcome drug resistance (Longley et al., 2003).

Ligand-Receptor Interaction Studies

Fluorescence correlation spectroscopy has been used to study the binding constants and stoichiometry of receptor-ligand interactions, involving compounds related to 5-fluorobenzofuran-3(2H)-one. Such studies are essential in understanding molecular interactions in pharmacology and drug design (Wohland et al., 1999).

Anticancer Drug Formulation

Research on novel oral anticancer drugs like S-1, involving fluorinated compounds similar to 5-fluorobenzofuran-3(2H)-one, has shown promise in treating advanced gastric cancer. This highlights the role of fluorinated compounds in developing effective cancer therapies (Sakata et al., 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 .

Future Directions

Benzofuran compounds, including 5-fluorobenzofuran-3(2H)-one, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

5-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFLDWWKVCKMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515171
Record name 5-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluorobenzofuran-3(2H)-one

CAS RN

60770-49-2
Record name 5-Fluoro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Kafle, S Bhattarai, JM Miller, ST Handy - RSC advances, 2020 - pubs.rsc.org
Hydrogen sulfide detection and sensing is an area of interest from both an environmental and a biological perspective. While many methods are currently available, the most sensitive …
Number of citations: 14 pubs.rsc.org
S Wang, L Xu, YT Lu, YF Liu, B Han, T Liu… - European Journal of …, 2017 - Elsevier
Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2) is a serine/threonine kinase that plays a key role in a wide variety of cell death signaling pathways. …
Number of citations: 40 www.sciencedirect.com
D Ashok, S Ravi, A Ganesh, BV Lakshmi… - Medicinal Chemistry …, 2016 - Springer
A new class of chalcones, aurones and flavones derived from carbazole is designed as potential antimicrobial and antioxidant agents. Synthesis of (Z)-2-((9-ethyl-9H-carbazol-3-yl)…
Number of citations: 36 link.springer.com
A Kafle - 2021 - search.proquest.com
Aurones, a sub-class of the flavonoids with proven therapeutic importance, also exist in variously glycosylated forms. Although a large number of glycosylated aurone derivatives have …
Number of citations: 3 search.proquest.com
C Liu, Z Zhang, J Zhang, X Liu… - Chinese Journal of …, 2014 - Wiley Online Library
Aurone derivatives were synthesized in good to high yields by PBu 3 ‐catalyzed intramolecular 5‐exo cyclization of 2‐alkynoylphenols. The reaction proceeds in high regioselectivity …
Number of citations: 17 onlinelibrary.wiley.com
SG Kundlikar, PV Randhavane, HN Akolkar, BK Karale - 2016 - nopr.niscpr.res.in
Imidazolyl aldehyde 1 on reaction with substituted 2-hydroxyacetophenone 2 gives chalcone 3, which on treatment with mercuric acetate in dry pyridine gives compound 4 and when …
Number of citations: 0 nopr.niscpr.res.in

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